(3,4-Dinitrophenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

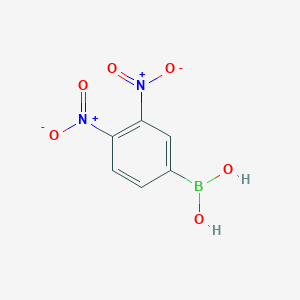

(3,4-Dinitrophenyl)boronic acid is an organic compound with the molecular formula C6H5BN2O6. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two nitro groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3,4-Dinitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .

Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration processes, utilizing borane reagents and unsaturated hydrocarbons. The reaction conditions are optimized to ensure high yields and purity of the desired boronic acid derivatives .

Chemical Reactions Analysis

Reductive C–N Coupling with Nitroarenes

Under catalytic PIII/PV═O systems, (3,4-dinitrophenyl)boronic acid couples with nitroarenes to form diarylamines. The reaction proceeds via:

-

Nitroarene Deoxygenation: Phosphetane catalysts reduce nitro groups to nitrenes .

-

Boron–Nitrogen Bond Formation: The boronic acid reacts with nitrene intermediates, followed by hydrolysis to yield amines .

| Conditions | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| PMHS (reductant), toluene | Phosphetane 1 | 60–100°C | 76–95% | |

| Light-mediated, PPh₃ | None | RT | 60–85% |

Mechanistic Insight:

-

Rate-determining step involves (3+1) cheletropic addition between nitroarenes and phosphetane catalysts .

-

Electron-deficient arylboronic acids exhibit faster coupling due to reduced steric hindrance .

Protodeboronation

The compound undergoes pH-dependent protodeboronation (Ar–B(OH)₂ → ArH + B(OH)₃), accelerated by nitro substituents.

-

Self-Catalyzed Pathway: Dominant near pH ≈ pKa (~7.1 for nitro-substituted derivatives).

-

Anionoid Pathway: At high pH, deprotonation forms aryl anionoids, accelerating B–C bond cleavage.

| Diol Protection | Protodeboronation Rate (Relative) |

|---|---|

| Ethylene glycol ester | 1.5× faster vs. parent acid |

| Pinacol ester | 0.8× slower vs. parent acid |

Lewis Acid-Mediated Reactions

In the presence of BF₃·OEt₂, the boronic acid reacts with N-acyliminium ions to form pyrrolidines and piperidines. The nitro groups stabilize intermediates via resonance .

Example Reaction:

-

Substrate: N-Acylpyrrolidine

-

Product: 3,4-Dinitrophenyl-substituted pyrrolidine

Mechanism:

-

Boronic acid esterifies with diols.

-

Lewis acid activates iminium ion for nucleophilic attack.

Comparative Reactivity with Related Boronic Acids

| Property | This compound | Phenylboronic Acid | 4-Nitrophenylboronic Acid |

|---|---|---|---|

| pKa | ~7.1 | ~8.6 | ~7.5 |

| Protodeboronation Rate | High | Moderate | High |

| Suzuki Coupling Yield | 60–75%* | 80–95% | 70–85% |

Scientific Research Applications

(3,4-Dinitrophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3,4-Dinitrophenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological applications, such as in the formation of boronate esters in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved include interactions with enzymes and receptors that contain diol groups, facilitating the formation of stable complexes .

Comparison with Similar Compounds

- 3,4-Difluorophenylboronic acid

- 3-Nitrophenylboronic acid

- 4-Nitrophenylboronic acid

Comparison: (3,4-Dinitrophenyl)boronic acid is unique due to the presence of two nitro groups, which significantly influence its reactivity and properties. Compared to other boronic acids, it exhibits distinct electronic and steric effects, making it particularly useful in specific synthetic applications .

Biological Activity

(3,4-Dinitrophenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a boronic acid functional group attached to a dinitrophenyl moiety. This configuration allows the compound to engage in various biochemical interactions, particularly with diols and other nucleophiles.

Mechanisms of Biological Activity

-

Anticancer Activity :

- Studies have shown that derivatives of boronic acids exhibit anticancer properties by acting as proteasome inhibitors and interfering with cancer cell proliferation. For example, this compound has been investigated for its ability to inhibit the growth of prostate cancer cell lines such as LAPC-4 and PC-3 .

- Enzyme Inhibition :

- Antioxidant Properties :

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Studies : A study demonstrated that compounds derived from this compound showed selective cytotoxicity against cancer cells while sparing non-cancerous cells. The structure–activity relationship indicated that specific substitutions on the phenyl ring enhanced activity against cancer cell lines .

- Enzyme Activity : The compound exhibited significant inhibition against various enzymes involved in carbohydrate metabolism. For instance, it showed an IC50 value of 188 μM against maltase α-glucosidase, indicating moderate potency compared to other known inhibitors .

- Antioxidant Evaluation : The antioxidant capacity was assessed using multiple assays, revealing IC50 values of 0.11 µg/mL for ABTS cation radical scavenging and 0.14 µg/mL for DPPH free radical scavenging . These results underscore the potential use of this compound in formulations aimed at combating oxidative stress.

Q & A

Q. What synthetic routes are available for (3,4-Dinitrophenyl)boronic acid, and how is purity optimized?

Basic Research Question

this compound is typically synthesized via palladium-catalyzed Miyaura borylation, where a halogenated precursor (e.g., 3,4-dinitrobromobenzene) reacts with bis(pinacolato)diboron. Key considerations include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos for enhanced efficiency.

- Solvent system : Use anhydrous DMF or THF to minimize side reactions.

- Purity assessment : Post-synthesis purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, eluent gradient 5–20% EtOAc in hexane). Purity is validated by HPLC (C18 column, UV detection at 254 nm) and ¹¹B NMR (δ ~30 ppm for boronic acid) .

Q. How do computational methods predict the stability and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations at the B3LYP/STO-3G level reveal:

- Electron-withdrawing effects : The 3,4-dinitro groups reduce electron density at the boron center, increasing Lewis acidity (ΔpKa ~0.24 vs. phenylboronic acid).

- Stability : The molecule exhibits a high bandgap (-5.85 eV), indicating low chemical reactivity and resistance to protodeboronation.

- Non-covalent interactions (NCI) : Reduced Density Gradient (RDG) analysis shows strong hydrogen bonding between boronic acid -OH and nitro groups, stabilizing the structure .

Q. How can Suzuki-Miyaura coupling be optimized using this compound?

Basic Research Question

Key parameters for cross-coupling:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) in toluene/ethanol (3:1).

- Base : Cs₂CO₃ (2 equiv) to deprotonate the boronic acid and facilitate transmetallation.

- Temperature : 80–100°C for 12–24 hours.

- Challenges : Steric hindrance from nitro groups may require elevated temperatures. Monitor reaction progress via TLC (Rf ~0.4 in 30% EtOAc/hexane) .

Q. Why is this compound resistant to protodeboronation, and how is this quantified?

Advanced Research Question

The nitro groups stabilize the boronic acid via:

- Resonance and inductive effects : Electron withdrawal delocalizes negative charge during the transition state, slowing protodeboronation.

- Kinetic studies : Second-order rate constants (k₂) measured in D₂O/THF (1:1) at pH 7 show a 7-order magnitude reduction in protodeboronation rate compared to phenylboronic acid.

- Swain-Lupton analysis : Field (F) parameters dominate (contribution +1.24), indicating strong substituent effects .

| Substituent | Protodeboronation Rate (k₂, M⁻¹s⁻¹) |

|---|---|

| -H (Phenyl) | 1.0 × 10⁻³ |

| 3,4-Dinitro | 1.4 × 10⁻¹⁰ |

Q. How is boroxine formation mitigated during mass spectrometric analysis?

Methodological Guidance

Boroxine artifacts complicate MALDI-MS analysis. Solutions include:

- Derivatization : Treat with 1,2-diols (e.g., mannitol) to form cyclic esters, suppressing trimerization.

- Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB), which forms adducts with boronic acid, enhancing signal intensity without derivatization .

Q. What role does this compound play in diol sensing?

Basic Research Question

The compound binds 1,2- or 1,3-diols via boronate ester formation, enabling:

- Fluorescent assays : Conjugation with fluorophores (e.g., anthracene) for saccharide detection.

- HPLC separation : Boronate affinity chromatography at pH 8.5–9.0 selectively captures cis-diols (e.g., ribose) .

Q. How does substitution patterning influence inhibitor design?

Advanced Research Question

In drug design, the 3,4-dinitro motif:

- Enhances target binding : Acts as a bioisostere for carboxylates, improving affinity for serine proteases (e.g., proteasome inhibitors).

- Improves metabolic stability : Nitro groups reduce oxidative degradation in vivo.

- Case study : Bortezomib analogs incorporating dinitrophenylboronic acid show 3-fold higher IC₅₀ values in cancer cell lines .

Q. What spectroscopic techniques characterize non-covalent interactions?

Methodological Guidance

- UV-Vis : Detect charge-transfer complexes (λmax ~320 nm) with catechol derivatives.

- FTIR : B-O stretching at 1340–1390 cm⁻¹ confirms ester formation with diols.

- ¹H-¹¹B HMBC NMR : Maps hydrogen bonding networks .

Q. How does Lewis acidity impact catalytic applications?

Advanced Research Question

Despite high Lewis acidity (pKa ~8.2), the compound’s steric bulk limits catalytic utility. Applications include:

- Friedel-Crafts alkylation : Activates α,β-unsaturated ketones in dichloromethane.

- Limitations : Poor performance in aqueous media due to hydrolysis .

Q. What challenges arise in peptide-boronic acid library synthesis?

Advanced Research Question

Incorporating the compound into peptide libraries requires:

- Orthogonal protection : Use Fmoc-protected lysine residues to avoid boronic acid side reactions.

- Cleavage conditions : TFA with 2% triisopropylsilane prevents boron-oxygen bond scission.

- Quality control : MALDI-MS with DHB matrix ensures accurate sequencing .

Properties

Molecular Formula |

C6H5BN2O6 |

|---|---|

Molecular Weight |

211.93 g/mol |

IUPAC Name |

(3,4-dinitrophenyl)boronic acid |

InChI |

InChI=1S/C6H5BN2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,10-11H |

InChI Key |

UPHSQBGGOHFKOQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.